2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite

Oligonucleotide Therapeutics Epigenetics DNA Nanotechnology

This Fmoc-protected building block uniquely enables mild, orthogonal deprotection for high-purity oligonucleotides. Avoids harsh ammonia treatment that degrades base-labile modifications like epigenetic marks. Crucial for preserving sensitive linker chemistries and minimizing side reactions in demanding syntheses.

Molecular Formula C55H60N5O9P
Molecular Weight 966.1 g/mol
Cat. No. B12094529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite
Molecular FormulaC55H60N5O9P
Molecular Weight966.1 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C55H60N5O9P/c1-36(2)60(37(3)4)70(67-31-15-30-56)69-49-32-51(59-33-38(5)52(57-53(59)61)58-54(62)65-34-48-46-20-13-11-18-44(46)45-19-12-14-21-47(45)48)68-50(49)35-66-55(39-16-9-8-10-17-39,40-22-26-42(63-6)27-23-40)41-24-28-43(64-7)29-25-41/h8-14,16-29,33,36-37,48-51H,15,31-32,34-35H2,1-7H3,(H,57,58,61,62)
InChIKeyRTCXQZNUPGAZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite: A Base-Labile Building Block for Epigenetic Oligonucleotide Synthesis


2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite (CAS 176755-87-6) is a modified deoxycytidine phosphoramidite building block designed for solid-phase oligonucleotide synthesis. It incorporates a 5-methyl group on the cytosine base, a modification central to epigenetic regulation [1], and features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the exocyclic N4-amine. This Fmoc group is a base-labile protector that contrasts with the standard benzoyl (Bz) or acetyl (Ac) protections, enabling distinct deprotection strategies. The compound also contains a 5'-O-dimethoxytrityl (DMT) group for controlled chain elongation and a 3'-cyanoethyl (CE) phosphoramidite for efficient coupling .

Why Standard N4-Benzoyl or N4-Acetyl 5-Methyl-dC Phosphoramidites Are Not Direct Substitutes for the Fmoc-Protected Analog


Substituting this Fmoc-protected amidite with a more common N4-benzoyl (Bz) or N4-acetyl (Ac) protected analog is not a straightforward exchange and can compromise oligonucleotide quality and yield. The choice of exocyclic amine protecting group dictates the deprotection conditions required post-synthesis [1]. Standard Bz and Ac groups necessitate harsh, prolonged treatment with concentrated ammonia at elevated temperatures (e.g., 8-16 hours at 55°C), which significantly increases the risk of base damage, particularly depurination [2]. In contrast, the Fmoc group is base-labile and can be removed under far milder conditions, preserving the integrity of sensitive modifications and reducing the formation of side products like N4-transamination mutants [3]. Therefore, procuring the correct protecting group is essential for achieving the intended purity, stability, and biological activity of the final oligonucleotide.

Quantitative Evidence for Selecting 2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phosphoramidite


Enhanced Duplex Stability vs. Unmodified Cytidine

The incorporation of 5-methylcytidine into a DNA duplex provides a quantifiable increase in thermal stability compared to unmodified deoxycytidine (dC). This effect is independent of the N4-protecting group used during synthesis. Data for the related 5-Me-dC(Bz) amidite shows a melting temperature (Tm) increase of 1.3°C per insertion [1]. This stabilization is crucial for applications requiring high-affinity binding, such as antisense oligonucleotides, probe design, and triple helix formation [2].

Oligonucleotide Therapeutics Epigenetics DNA Nanotechnology

Prevention of N4-Transamination Side Product During Deprotection

A known issue with standard N4-benzoyl protected cytidine amidites is the formation of an N4-methyl transamination side product during deprotection with ammonium hydroxide/methylamine (AMA). This mutation is detrimental to oligonucleotide purity and function. Technical data for the N4-acetyl (Ac) protected analog demonstrates full compatibility with AMA deprotection, with no transamination mutant observed [1]. The Fmoc group, being base-labile, offers a similar or superior level of protection against this side reaction due to its removal under orthogonal, mild base conditions [2], thereby ensuring higher fidelity of the synthesized sequence.

Oligonucleotide Synthesis Process Chemistry Quality Control

Milder Deprotection Conditions Reduce Base Damage

The Fmoc protecting group enables a significantly gentler final deprotection step compared to traditional benzoyl protection. Standard deprotection of benzoyl-protected nucleobases requires treatment with concentrated ammonium hydroxide for 8-16 hours at 55°C [1]. In contrast, the Fmoc group is base-labile and can be removed efficiently with mild bases, such as 20% piperidine in DMF, at room temperature [2]. This drastic reduction in harsh conditions minimizes the risk of base damage, particularly depurination, which is a major contributor to oligonucleotide heterogeneity and loss of yield [3].

Oligonucleotide Manufacturing Process Optimization Analytical Chemistry

Key Application Scenarios for 2'-Deoxy-5'-O-DMT-N4-Fmoc-5-methylcytidine 3'-CE-phoramidite


Synthesis of Oligonucleotides Containing Base-Labile Modifications

The mild, orthogonal deprotection conditions enabled by the Fmoc group make this amidite ideal for constructing oligonucleotides that incorporate other base-labile modifications, such as specific linker chemistries or epigenetic marks. The use of standard benzoyl protection would lead to degradation or side reactions of these sensitive groups during the harsh ammonia deprotection step, whereas the Fmoc group can be removed selectively without damaging the rest of the molecule [1].

Manufacturing of High-Purity Therapeutic or Diagnostic Oligonucleotides

For oligonucleotides intended for therapeutic or in vitro diagnostic use, purity is paramount. The use of Fmoc-protected building blocks like this one is designed to produce 'crude oligomers of high purity' by minimizing side reactions such as depurination and transamination [2]. This can simplify downstream purification processes, reduce manufacturing costs, and improve final product quality and yield [3].

Construction of Stable Triple Helix-Forming Oligonucleotides (TFOs)

This specific amidite has been documented in the synthesis of oligonucleotides designed to form triple helices . The 5-methyl group is known to stabilize both double and triple helical structures [4], while the high-purity synthesis enabled by the Fmoc protection ensures the correct sequence is obtained for reliable biophysical and biological studies of these complex nucleic acid structures.

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